

## BMS-250749 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-250749 |           |
| Cat. No.:            | B1667190   | Get Quote |

## **In-Depth Technical Guide: BMS-250749**

For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Details**

**BMS-250749** is an investigational anticancer agent identified as a potent inhibitor of topoisomerase I. Its unique chemical structure and mechanism of action have positioned it as a subject of interest in preclinical cancer research.

| Identifier        | Value           |
|-------------------|-----------------|
| CAS Number        | 406913-72-2[1]  |
| Molecular Formula | C26H18F3N3O6[1] |

## **Mechanism of Action: Topoisomerase I Inhibition**

BMS-250749 exerts its cytotoxic effects by targeting topoisomerase I, a critical enzyme in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. BMS-250749 stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which, upon collision with the replication fork, are converted into cytotoxic double-strand breaks. The resulting DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis, or programmed cell death.





Click to download full resolution via product page

Mechanism of BMS-250749 Action.

# Experimental Protocols Topoisomerase I Inhibition Assay (General Protocol)

While a specific protocol for **BMS-250749** is not publicly available, a standard in vitro assay to determine topoisomerase I inhibition involves the following steps. This type of assay measures the relaxation of supercoiled plasmid DNA.

#### Materials:

- Purified human topoisomerase I enzyme
- Supercoiled plasmid DNA (e.g., pBR322)
- Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)
- BMS-250749 dissolved in a suitable solvent (e.g., DMSO)
- Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
- Agarose gel (0.8-1.0%) in TBE or TAE buffer



Ethidium bromide or other DNA stain

#### Procedure:

- Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of BMS-250749. Include a vehicle control (DMSO) and a positive control (a known topoisomerase I inhibitor like camptothecin).
- Initiate the reaction by adding purified topoisomerase I enzyme to each reaction tube.
- Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
- Terminate the reactions by adding the stop solution/loading dye.
- Load the samples onto an agarose gel.
- Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.
- Stain the gel with ethidium bromide and visualize under UV light.
- Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control without the inhibitor.





Click to download full resolution via product page

**General Workflow for a Topoisomerase I Inhibition Assay.** 



## **Preclinical Antitumor Activity**

Information regarding the specific in vivo antitumor activity of **BMS-250749** is limited in publicly accessible literature. Preclinical studies for topoisomerase I inhibitors typically involve xenograft models using various human tumor cell lines implanted in immunocompromised mice. For instance, the Lewis lung carcinoma model is a common syngeneic model used to evaluate the efficacy of anticancer agents. In such studies, tumor growth inhibition is a key endpoint to assess the compound's efficacy.

While specific IC50 values for **BMS-250749** are not readily available in published literature, the evaluation of a compound's potency is a critical step. The IC50, or half-maximal inhibitory concentration, is determined through cytotoxicity assays against a panel of cancer cell lines. This data provides insights into the compound's spectrum of activity and its potential therapeutic applications.

Disclaimer: **BMS-250749** is an investigational compound and is not approved for clinical use. The information provided in this technical guide is for research and informational purposes only.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [BMS-250749 CAS number and molecular formula].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667190#bms-250749-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com